[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone
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Overview
Description
[4-(3-chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of pyridines and a member of piperazines.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- A series of compounds similar to 4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone were synthesized, showcasing their potential as therapeutic agents. These compounds demonstrated considerable inhibitory activity against α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Anticancer and Antituberculosis Studies
- Research has been conducted on derivatives of similar compounds for anticancer and antituberculosis activities. Some synthesized derivatives showed in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).
Enzyme Inhibition and Therapeutic Potential
- In a study, derivatives of this compound class showed good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. These compounds were also active against various bacterial strains, indicating their potential as therapeutic agents (Hussain et al., 2017).
Antimicrobial Activity
- Certain piperazine-based derivatives, including those similar to the compound , exhibited good antimicrobial activity against pathogenic bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
- Multifunctional amides, derived from similar compounds, have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential application in Alzheimer's disease treatment (Hassan et al., 2018).
Corrosion Inhibition in Mild Steel
- A related compound, 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was studied for its efficiency in preventing mild steel corrosion in acidic medium. The compound showed significant inhibition efficiency, indicating its potential use in corrosion prevention (Singaravelu & Bhadusha, 2022).
properties
Molecular Formula |
C22H19ClN4O5S |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)sulfonyl-3-nitrophenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H19ClN4O5S/c23-17-4-3-5-18(15-17)33(31,32)20-8-7-16(14-19(20)27(29)30)22(28)26-12-10-25(11-13-26)21-6-1-2-9-24-21/h1-9,14-15H,10-13H2 |
InChI Key |
QDXGUEAORKHSFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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